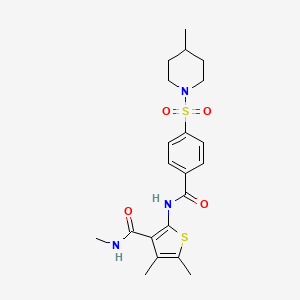
N,4,5-trimetil-2-(4-((4-metilpiperidin-1-il)sulfonil)benzamido)tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
BenchChem offers high-quality N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Tratamiento del VIH: Las características estructurales del compuesto sugieren un potencial como agente antiviral. Los investigadores han explorado su eficacia contra el VIH al dirigirse al receptor CCR5, que desempeña un papel crucial en la entrada del VIH en las células huésped . Estudios adicionales podrían investigar su mecanismo de acción y posibles aplicaciones clínicas.
- Antagonistas de CCR5: Dado su parecido con los antagonistas de CCR5 conocidos, este compuesto podría servir como un andamiaje para diseñar nuevos fármacos. Los antagonistas de CCR5 bloquean el receptor CCR5, inhibiendo la entrada del VIH-1 sin efectos secundarios significativos. Investigar su afinidad de unión y farmacocinética puede revelar candidatos prometedores para la terapia del VIH .
- Ensayos de movilización de calcio inducida por ligando: Los investigadores pueden usar este compuesto para estudiar las vías de señalización del calcio. Al evaluar su impacto en los niveles de calcio intracelular, los científicos obtienen información sobre las respuestas celulares y los posibles objetivos terapéuticos .
- Ruta sintética eficiente: La síntesis del compuesto implica una ruta eficiente, produciendo excelentes rendimientos. Los investigadores pueden explorar modificaciones o derivatizaciones para mejorar sus propiedades o adaptarlo para aplicaciones específicas .
Investigación antiviral
Química medicinal
Biología química
Síntesis orgánica
Mecanismo De Acción
Target of action
The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .
Mode of action
Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), act as competitive inhibitors of dihydropteroate synthase, preventing the normal substrate, PABA, from accessing the active site of the enzyme .
Biochemical pathways
By inhibiting dihydropteroate synthase, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .
Result of action
The inhibition of folic acid synthesis in bacteria by sulfonamides results in a lack of necessary precursors for nucleic acid synthesis, leading to an inability for the bacteria to proliferate .
Action environment
The efficacy and stability of sulfonamides can be influenced by various factors, including pH, presence of certain ions, and temperature .
Propiedades
IUPAC Name |
N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCDJWFSLDBPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2560147.png)

![1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2560149.png)

![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2560152.png)
![N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE](/img/structure/B2560154.png)

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)


![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560168.png)
